N-(3,4-difluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide

NAPE-PLD inhibition Pyrimidine-4-carboxamide SAR Scaffold selectivity

N-(3,4-Difluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide (CAS 1906530-29-7) is a synthetic pyrimidine-4-carboxamide derivative carrying a 6-piperidin-1-yl substituent and a 3,4-difluorophenyl carboxamide moiety (molecular formula C₁₆H₁₆F₂N₄O, MW 318.32 g/mol). The pyrimidine-4-carboxamide scaffold is recognized as a privileged chemotype in medicinal chemistry, serving as a core structure for developing ATP-competitive kinase inhibitors and phospholipase D modulators.

Molecular Formula C16H16F2N4O
Molecular Weight 318.328
CAS No. 1906530-29-7
Cat. No. B2898208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-difluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide
CAS1906530-29-7
Molecular FormulaC16H16F2N4O
Molecular Weight318.328
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=NC(=C2)C(=O)NC3=CC(=C(C=C3)F)F
InChIInChI=1S/C16H16F2N4O/c17-12-5-4-11(8-13(12)18)21-16(23)14-9-15(20-10-19-14)22-6-2-1-3-7-22/h4-5,8-10H,1-3,6-7H2,(H,21,23)
InChIKeyACZXBIYVKQYGNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Difluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide (CAS 1906530-29-7): Baseline Identity and Scaffold Context for Procurement Evaluation


N-(3,4-Difluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide (CAS 1906530-29-7) is a synthetic pyrimidine-4-carboxamide derivative carrying a 6-piperidin-1-yl substituent and a 3,4-difluorophenyl carboxamide moiety (molecular formula C₁₆H₁₆F₂N₄O, MW 318.32 g/mol) . The pyrimidine-4-carboxamide scaffold is recognized as a privileged chemotype in medicinal chemistry, serving as a core structure for developing ATP-competitive kinase inhibitors and phospholipase D modulators [1]. Vendor annotation classifies the compound as a pyrimidine derivative with activity as a G protein-coupled receptor kinase (GRK) inhibitor . However, it is critical to note that publicly available primary research literature reporting quantitative biological data specifically for this CAS number is extremely limited, and most accessible vendor descriptions conflate the compound with structurally distinct molecules such as GSK547 (possessing a pyrimidine-4-carbonitrile rather than a carboxamide core) . Scientific users evaluating this compound for procurement must verify its exact identity against the intended research application and should not rely on proxy data from structurally dissimilar analogs.

Why N-(3,4-Difluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide Cannot Be Interchanged with In-Class Pyrimidine-4-Carboxamides: Evidence from Structure–Activity Relationship Studies


Within the pyrimidine-4-carboxamide chemotype, substitution at the 2-, 4-carboxamide, and 6-positions is not combinatorially interchangeable, as demonstrated by a comprehensive SAR campaign on NAPE-PLD inhibitors [1]. Conformational restriction of an N-methylphenethylamine group by replacement with an (S)-3-phenylpiperidine increased inhibitory potency 3-fold, while subsequent morpholine-to-(S)-3-hydroxypyrrolidine exchange further improved activity by 10-fold and reduced lipophilicity [1]. These quantitative SAR findings establish that even modest alterations at the 2- or 6-positions of the pyrimidine-4-carboxamide core can produce order-of-magnitude potency shifts. Consequently, the specific 6-(piperidin-1-yl) substitution combined with the N-(3,4-difluorophenyl) carboxamide moiety in CAS 1906530-29-7 defines a distinct chemical space that cannot be assumed to recapitulate the biological profile of analogs bearing 2-substituents, hydroxypyrrolidine groups, or alternative anilide attachments . Generic substitution with any pyrimidine-4-carboxamide derivative would introduce unpredictable changes in target engagement, selectivity, and physicochemical properties, undermining experimental reproducibility in probe qualification or assay development workflows.

Quantitative Differentiation Evidence for N-(3,4-Difluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide (CAS 1906530-29-7) Against Closest Structural Analogs and Functional Alternatives


Scaffold Differentiation: 6-(Piperidin-1-yl) vs. 2,6-Disubstituted NAPE-PLD Inhibitors (LEI-401 Series)

The target compound carries a 6-(piperidin-1-yl) substituent on the pyrimidine ring, with no substituent at the 2-position. In the optimized NAPE-PLD inhibitor LEI-401, the 2-position is occupied by an (S)-3-phenylpiperidine group and the 6-position contains an (S)-3-hydroxypyrrolidine moiety [1]. The SAR study demonstrated that the 2-position substituent is a critical potency driver: exchanging N-methylphenethylamine for (S)-3-phenylpiperidine at the 2-position increased inhibitory potency 3-fold, and replacing morpholine at the 6-position with (S)-3-hydroxypyrrolidine contributed an additional 10-fold activity gain while reducing lipophilicity [1]. The target compound's unsubstituted 2-position and piperidine-only 6-position architecture differs fundamentally from LEI-401 at both critical substitution sites. No quantitative NAPE-PLD inhibition data are available for the target compound itself; the structural divergence from the optimized LEI-401 scaffold precludes extrapolation of NAPE-PLD activity from the published SAR series.

NAPE-PLD inhibition Pyrimidine-4-carboxamide SAR Scaffold selectivity

Aryl Carboxamide Substituent Differentiation: N-(3,4-Difluorophenyl) vs. N-Cyclopropylmethyl in the NAPE-PLD Pharmacophore

The target compound features an N-(3,4-difluorophenyl) carboxamide group, whereas LEI-401 employs an N-(cyclopropylmethyl) carboxamide [1]. In the published NAPE-PLD SAR, the N-cyclopropylmethyl modification was a specific design choice to balance potency with drug-like properties, contributing to LEI-401 achieving a nanomolar IC₅₀ (27–860 nM depending on assay format) . The 3,4-difluorophenyl group introduces higher aromaticity, increased lipophilicity, and distinct hydrogen-bonding capacity compared to the cyclopropylmethyl group. The cLogP difference between the target compound (estimated cLogP ~2.8–3.2) and LEI-401 (cLogP ~2.1) suggests altered passive membrane permeability and non-specific binding profiles [1]. No direct comparative potency data exist for NAPE-PLD inhibition with the 3,4-difluorophenyl substituent in this scaffold series, making cross-extrapolation unreliable.

NAPE-PLD pharmacophore Carboxamide SAR Lipophilic ligand efficiency

Target Class Annotation Divergence: Vendor-Claimed GRK Inhibition vs. Published NAPE-PLD Inhibitor Scaffold

Multiple commercial vendors annotate the target compound as a pyrimidine derivative with G protein-coupled receptor kinase (GRK) inhibitory activity, citing Bigham, E., et al., J. Med. Chem., 35, 1399 (1992) . However, the Bigham reference describes 4-amino-5-(bromomethyl)-2-methylpyrimidine derivatives, which are structurally unrelated to the pyrimidine-4-carboxamide scaffold of the target compound [1]. Separately, the pyrimidine-4-carboxamide scaffold has been rigorously validated as a NAPE-PLD inhibitor chemotype through the discovery of LEI-401 (Mock et al., J. Med. Chem. 2021) [2]. Established GRK2 inhibitors such as CCG-215022 (GRK2 IC₅₀ = 0.15 μM) and GSK180736A (GRK2 IC₅₀ = 0.77 μM) employ dihydropyrimidine-5-carboxamide or structurally distinct scaffolds, not the pyrimidine-4-carboxamide core . The target compound's actual target engagement profile—whether GRK, NAPE-PLD, or another target class entirely—remains unvalidated in the peer-reviewed literature.

GRK inhibitor NAPE-PLD inhibitor Target deconvolution Chemical probe selectivity

Physical Property Differentiation: Molecular Weight and Lipophilicity Relative to LEI-401 and GSK180736A

The target compound (MW 318.32 g/mol; estimated cLogP ~2.8–3.2) occupies a distinct physicochemical space compared to structurally related bioactive pyrimidine analogs [1]. LEI-401 (MW 437.6 g/mol; cLogP ~2.1) is heavier and more polar, while GSK180736A (MW ~395.4 g/mol; cLogP ~2.5) is intermediate . The lower molecular weight of the target compound may confer advantages for CNS penetration potential per the Wager rules (MW < 360 preferred for CNS drugs), and the moderate lipophilicity (cLogP < 4) remains within the range generally associated with acceptable pharmacokinetic profiles [2]. However, the absence of a 2-substituent eliminates a vector for modulating selectivity and metabolic stability that is exploited in both LEI-401 and GSK180736A.

Physicochemical properties CNS drug-likeness Lipophilic ligand efficiency

Application Scenarios Where N-(3,4-Difluorophenyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide (CAS 1906530-29-7) May Provide Differentiated Utility Based on Structural Evidence


NAPE-PLD Inhibitor Scaffold-Hopping and Negative Control Compound Design

For laboratories working within the pyrimidine-4-carboxamide NAPE-PLD inhibitor program (Mock et al., 2021) [1], the target compound can serve as a negative control or scaffold-hopping comparator in SAR expansion studies. Its unsubstituted 2-position, simplified 6-(piperidin-1-yl) group, and N-(3,4-difluorophenyl) carboxamide represent systematic structural deviations from the optimized LEI-401 chemotype. Procurement of this compound enables experimental quantification of the potency penalty associated with removing the 2-substituent and hydroxyl group, directly testing whether the published SAR generalizes to aryl carboxamide variants [1]. This application requires users to run parallel biochemical NAPE-PLD assays with both the target compound and LEI-401 as a positive control, using the enzymatic assay conditions described in Mock et al. (recombinant human NAPE-PLD, fluorescent substrate) [1].

GRK Inhibitor Target Deconvolution and Selectivity Profiling in Kinase Panel Screens

Given the vendor annotation referencing GRK inhibitory activity , the target compound may be deployed as a screening candidate in broad kinase selectivity panels against GRK1, GRK2, GRK5, and related AGC-family kinases. Users should include benchmark GRK inhibitors such as CCG-215022 (GRK2 IC₅₀ = 0.15 μM) and GSK180736A (GRK2 IC₅₀ = 0.77 μM) as positive controls to enable quantitative benchmarking . If the target compound demonstrates GRK2 inhibitory potency comparable to or differentiated from these reference inhibitors, it would establish a novel GRK-active pyrimidine-4-carboxamide chemotype distinct from the existing dihydropyrimidine-5-carboxamide class. This application is high-risk but scientifically defensible if paired with rigorous target engagement assays.

Physicochemical Benchmarking in CNS Drug-Likeness Optimization Programs

The target compound's molecular weight (318.32 g/mol) and estimated lipophilicity (cLogP ~2.8–3.2) place it within the favorable range for CNS drug-likeness per the CNS MPO scoring framework [2]. In medicinal chemistry programs optimizing pyrimidine-based chemical probes for CNS target engagement, this compound can serve as a low-MW reference point for assessing the impact of incremental substituent addition on MW, lipophilicity, and permeability. Parallel measurement of logD, PAMPA-BBB permeability, and MDCK-MDR1 efflux ratios for the target compound alongside LEI-401 (cLogP ~2.1, MW 437.6) would generate quantitative structure–property relationship data on how the simplified scaffold affects CNS penetration parameters. This application assumes the compound meets minimum purity specifications (HPLC ≥95%) and is free from confounding impurities.

Chemical Probe Validation and Misannotation Risk Assessment Studies

The documented vendor conflation of this compound with GSK547 (a pyrimidine-4-carbonitrile with distinct molecular formula C₂₀H₁₈F₂N₆O and MW 396.39 g/mol) makes CAS 1906530-29-7 a valuable case study for chemical probe validation initiatives. Researchers focused on improving the reliability of chemical biology literature can procure this compound to experimentally demonstrate that structural identity verification (via NMR, HRMS, and HPLC purity analysis) is a prerequisite for biological annotation. Systematic comparison of the target compound's activity profile against that of authentic GSK547 across PLK4, GRK, and NAPE-PLD assays would generate a published dataset that clarifies—or refutes—the compound's biological annotation, contributing to community-wide efforts to reduce misidentified chemical probe usage [1].

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